molecular formula C22H23N3O4S B2600049 N-(2,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 895108-11-9

N-(2,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2600049
CAS RN: 895108-11-9
M. Wt: 425.5
InChI Key: DOWUGYJXSQJUPA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Material Science

  • Polymer Networks and Hybrid Materials : A study by Batibay et al. (2020) explored the use of a thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for the preparation of poly(methyl methacrylate) hybrid networks. This research highlights the application of complex organic molecules in creating materials with enhanced thermal stability and mechanical properties, suitable for various industrial and technological applications (Batibay et al., 2020).

Heterocyclic Compound Synthesis

  • Antimicrobial Activity : A study focused on synthesizing novel phthalazinone derivatives and evaluating their antimicrobial activities. This research underscores the significance of designing and synthesizing heterocyclic compounds with potential therapeutic applications, demonstrating the intersection of organic chemistry and pharmaceutical science in the search for new antimicrobial agents (Fatehia & K. Mohamed, 2010).

Synthesis and Characterization of Complex Molecules

  • Novel Syntheses and Structures : Kametani et al. (1981) provided a novel synthesis route for indole derivatives through intramolecular nucleophilic aromatic substitution. This research demonstrates the complex chemical strategies employed to construct molecules with significant pharmacological and chemical interest, highlighting the creativity and innovation inherent in synthetic organic chemistry (Kametani et al., 1981).

Antioxidant Activity and Coordination Complexes

  • Coordination Complexes and Antioxidant Activity : A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized their coordination complexes with Co(II) and Cu(II), analyzing the effect of hydrogen bonding on the self-assembly process. The antioxidant activity of these compounds was also evaluated, showcasing the role of complex molecules in developing potential therapeutic agents with antioxidant properties (Chkirate et al., 2019).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-14-9-15(2)11-16(10-14)25-8-7-23-21(22(25)27)30-13-20(26)24-18-6-5-17(28-3)12-19(18)29-4/h5-12H,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWUGYJXSQJUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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